molecular formula C30H39N5O3S B2741118 3-{6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689770-24-9

3-{6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2741118
CAS No.: 689770-24-9
M. Wt: 549.73
InChI Key: KMLNVYUKYBOEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinazolin-4-one core substituted with a 2-sulfanylidene group and a morpholin-4-yl moiety at position 4. The 2,3-dimethylphenyl substituent on the piperazine ring introduces steric and electronic modulation, while the morpholine group enhances polarity, influencing solubility and bioavailability .

Properties

IUPAC Name

3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O3S/c1-22-7-6-8-27(23(22)2)33-13-15-34(16-14-33)28(36)9-4-3-5-12-35-29(37)25-21-24(32-17-19-38-20-18-32)10-11-26(25)31-30(35)39/h6-8,10-11,21,25H,3-5,9,12-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOFAONHPJZSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a novel chemical entity with significant biological activity that has been investigated for its potential therapeutic applications. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazolinones , characterized by a complex structure that includes a piperazine moiety and a morpholine ring. The presence of these functional groups contributes to its pharmacological profile.

Research indicates that this compound exhibits antidepressant and analgesic properties . It is believed to interact with various neurotransmitter systems in the brain, particularly influencing the dopamine and serotonin pathways . The piperazine ring is known for its ability to modulate receptor activity, which may enhance mood and alleviate pain.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Activity Description
Antidepressant Increases serotonin and dopamine levels in the brain.
Analgesic Reduces pain perception through modulation of neurotransmitter release.
Neuroprotective Protects neurons from oxidative stress and apoptosis in vitro studies.
Antitumor Potential Exhibits cytotoxic effects against various cancer cell lines in preliminary assays.

Case Studies

  • Antidepressant Activity
    • A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated a rapid onset of action similar to existing antidepressants but with fewer side effects.
  • Analgesic Effects
    • In a model of neuropathic pain, the compound was shown to significantly reduce pain scores compared to control groups. This effect was attributed to its ability to inhibit reuptake mechanisms of serotonin and norepinephrine, thereby enhancing their availability at synaptic sites.
  • Antitumor Activity
    • Preliminary in vitro studies revealed that the compound exhibited cytotoxic effects against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism involved induction of apoptosis via mitochondrial pathways, suggesting potential for development as an anticancer agent.

Research Findings

Recent investigations into the compound's structure-activity relationships (SAR) have highlighted modifications that enhance its efficacy and selectivity for target receptors. Key findings include:

  • Substituent Influence: Variations in the piperazine substituents significantly affect binding affinity and biological activity.
  • Sulfanylidene Group Role: The sulfanylidene moiety appears crucial for maintaining biological activity, potentially stabilizing interactions with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues primarily differ in the arylpiperazine substituent or the core heterocycle . Key comparisons include:

2.1 Arylpiperazine Variants
  • 3-{6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one ():
    • Structural Difference : Replaces the 2,3-dimethylphenyl group with a 3-chlorophenyl moiety.
    • Impact : Chlorine’s electron-withdrawing nature may reduce piperazine basicity compared to methyl groups (electron-donating), altering receptor binding affinity or metabolic stability. Such substitutions are critical in optimizing pharmacokinetic profiles .
Compound Aryl Group Electronic Effect Predicted Solubility (Polarity) Potential Activity
Target Compound 2,3-Dimethylphenyl Electron-donating Moderate (morpholine enhances) Receptor modulation, kinase inhibition
3-Chlorophenyl Analogue 3-Chlorophenyl Electron-withdrawing Lower (chlorine reduces polarity) Similar core, altered potency
2.2 Core Heterocycle Variants
  • Benzimidazole Derivatives (): Structural Difference: Replaces the quinazolinone core with a benzimidazole ring. Impact: Benzimidazoles exhibit distinct pharmacological profiles (e.g., antiulcer, antiviral) due to altered hydrogen-bonding and π-π stacking capabilities. The quinazolinone’s sulfanylidene group may confer unique redox properties or metal-binding activity .
  • Triazolone Derivatives (): Example: 4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl-2-isopropyltriazol-3-one. Structural Difference: Triazolone core vs. quinazolinone. Impact: Triazolones often target serotonin or dopamine receptors, suggesting the quinazolinone core’s sulfanylidene group may shift selectivity toward kinase or protease targets .

Substituent-Driven Physicochemical Properties

  • Morpholine vs.
  • Sulfanylidene Group : The thione (C=S) group enhances hydrogen-bond acceptor capacity, differentiating it from oxo (C=O) analogues in binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.